molecular formula C7H7BBrFO2 B3241082 2-Bromo-6-fluoro-4-methylphenylboronic acid CAS No. 1451391-47-1

2-Bromo-6-fluoro-4-methylphenylboronic acid

Cat. No.: B3241082
CAS No.: 1451391-47-1
M. Wt: 232.84 g/mol
InChI Key: OIEVTAXQXHBUMC-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and a methyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

2-Bromo-6-fluoro-4-methylphenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the compound, which is then used in various chemical transformations . For instance, it can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide variety of organic compounds . Additionally, the compound’s protodeboronation has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Action Environment

The action of this compound is influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound and thus its efficacy in chemical reactions . Moreover, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-6-fluoro-4-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide, potassium acetate.

    Solvents: Tetrahydrofuran, dimethylformamide, toluene.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Properties

IUPAC Name

(2-bromo-6-fluoro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEVTAXQXHBUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Br)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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